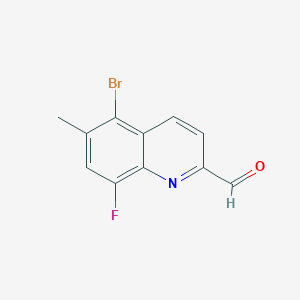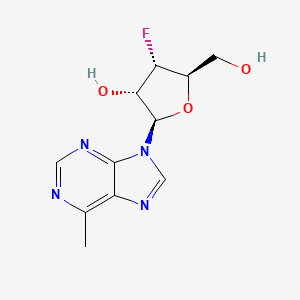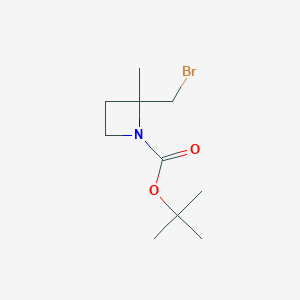![molecular formula C11H10N4O4 B11854512 N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide CAS No. 88757-92-0](/img/structure/B11854512.png)
N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide is a heterocyclic compound with the molecular formula C11H10N4O4 and a molecular weight of 262.22 This compound is known for its unique structure, which includes a quinoline ring substituted with a nitro group and an N-hydroxyacetimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide typically involves the reaction of 5-nitroquinoline-8-ol with N-hydroxyacetimidamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The quinoline ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, aminoquinoline derivatives, and other functionalized compounds .
Scientific Research Applications
N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A related compound with a similar quinoline structure but lacking the nitro and N-hydroxyacetimidamide groups.
5-Nitroquinoline: Similar in structure but without the N-hydroxyacetimidamide moiety.
N-Hydroxyacetimidamide: Contains the N-hydroxyacetimidamide group but lacks the quinoline ring.
Uniqueness
N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide is unique due to its combination of a quinoline ring with a nitro group and an N-hydroxyacetimidamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
88757-92-0 |
|---|---|
Molecular Formula |
C11H10N4O4 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
N'-hydroxy-2-(5-nitroquinolin-8-yl)oxyethanimidamide |
InChI |
InChI=1S/C11H10N4O4/c12-10(14-16)6-19-9-4-3-8(15(17)18)7-2-1-5-13-11(7)9/h1-5,16H,6H2,(H2,12,14) |
InChI Key |
QONMLVPKHMQCCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC(=NO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one](/img/structure/B11854429.png)
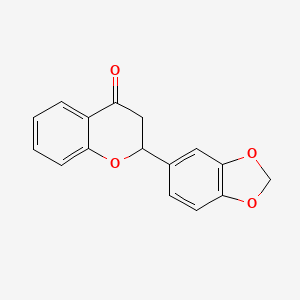

![4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B11854442.png)
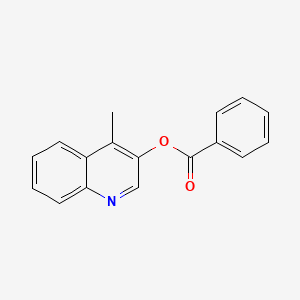
![2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11854464.png)

![1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B11854477.png)

